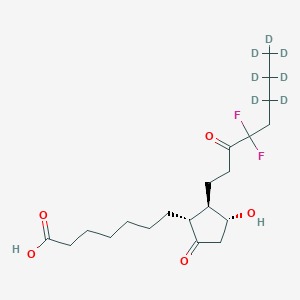
Lubiprostone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lubiprostone-d7 is a deuterated form of Lubiprostone, a prostaglandin E1 derivative. It is primarily used as a reference standard in analytical and research applications. Lubiprostone itself is known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the gastrointestinal tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves the incorporation of deuterium atoms into the Lubiprostone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the efficient and consistent incorporation of deuterium atoms. The production process is designed to meet regulatory standards for purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lubiprostone-d7, like its non-deuterated counterpart, can undergo various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Lubiprostone-d7 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Helps in studying the metabolic pathways and biological effects of Lubiprostone.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Lubiprostone.
Industry: Employed in the development and quality control of pharmaceutical formulations
Mécanisme D'action
Lubiprostone-d7, like Lubiprostone, activates type 2 chloride channels (ClC-2) on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which increases intestinal motility and facilitates bowel movements. The molecular targets and pathways involved include the chloride channels and associated signaling pathways that regulate fluid secretion and motility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lubiprostone: The non-deuterated form, used for similar therapeutic purposes.
Linaclotide: Another compound used to treat constipation, but works by activating guanylate cyclase-C receptors.
Plecanatide: Similar to Linaclotide, it also activates guanylate cyclase-C receptors.
Uniqueness
Lubiprostone-d7 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for more precise studies of its pharmacokinetics and metabolism .
Propriétés
Formule moléculaire |
C20H32F2O5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |
Clé InChI |
DBVFKLAGQHYVGQ-QHZIEZROSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
SMILES canonique |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















